3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

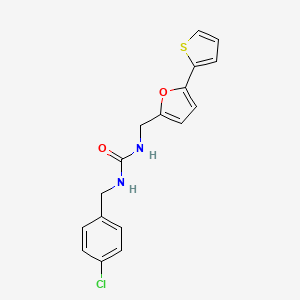

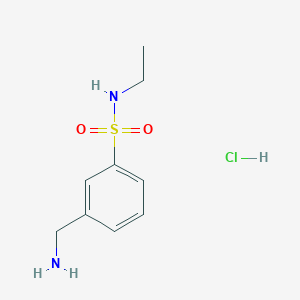

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.76 g/mol. AEBSF is commonly used in biochemical and physiological studies to inhibit serine proteases, which are enzymes that play important roles in various physiological processes.

Scientific Research Applications

Synthesis and Characterization in Heterocyclic Compounds

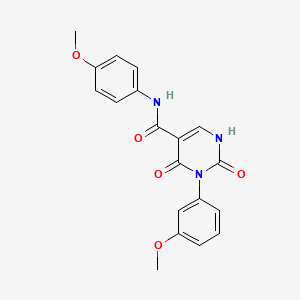

A study by Mohsein, Majeed, and Al-Ameerhelal (2019) focuses on the synthesis of new heterocyclic compounds containing sulfonamide moieties, starting from derivatives of 3-hydroxy-4-aminobenzene sulfonamide. This process includes reactions with various compounds such as urea, thiourea, and others, highlighting the role of sulfonamide in developing new heterocyclic compounds (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Anticancer Research

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anticancer activity. These compounds showed the potential to reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting the significance of sulfonamide derivatives in cancer research (Cumaoğlu et al., 2015).

Array-Based Structure and Gene Expression Relationship Study

Owa et al. (2002) explored the use of compounds from sulfonamide-focused libraries in antitumor screens, identifying potent cell cycle inhibitors. This study demonstrates the utility of sulfonamide derivatives in medicinal genomics, particularly in oncolytic small molecules (Owa et al., 2002).

Inhibition of Tumor-Associated Isozymes

Ilies et al. (2003) investigated the inhibition of tumor-associated isozymes by halogenated sulfonamides. The study revealed many leads for designing potent and selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).

Alternative Synthetic Processes

Tan et al. (2011) examined an alternative process for synthesizing key sulfonamide compounds, which could have implications for pharmaceutical manufacturing and environmental impact (Tan et al., 2011).

Mechanism of Action

Target of Action

The primary target of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, LeuRS, by inhibiting its activity . LeuRS has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . The compound’s interaction with these sites disrupts the protein synthesis process, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The affected biochemical pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the charging of tRNA^Leu with leucine, a crucial step in protein synthesis . This disruption affects downstream effects such as the formation of proteins necessary for the survival and proliferation of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, thereby inhibiting its growth .

properties

IUPAC Name |

3-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10;/h3-6,11H,2,7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFWLTDZXGXYLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)

![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)

![5-Bromo-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2373237.png)